molecular formula C18H25N5 B2589362 5-methyl-8-octyl-7,8-dihydro-6H-pyrazolo[1,5-a]pyrrolo[3,2-e]pyrimidine-3-carbonitrile CAS No. 860610-71-5

5-methyl-8-octyl-7,8-dihydro-6H-pyrazolo[1,5-a]pyrrolo[3,2-e]pyrimidine-3-carbonitrile

Cat. No.: B2589362
CAS No.: 860610-71-5
M. Wt: 311.433
InChI Key: ABOLMVJXJMAXGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a polyheterocyclic molecule featuring fused pyrazole, pyrrole, and pyrimidine rings, with a methyl group at position 5, an octyl chain at position 8, and a nitrile substituent at position 2. Its molecular formula is C₁₇H₂₁N₅, with a molecular weight of 315.42 g/mol (estimated based on structural analogs in and ).

Properties

IUPAC Name

7-methyl-3-octyl-1,3,8,12-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),7,9,11-tetraene-10-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N5/c1-3-4-5-6-7-8-10-22-11-9-16-14(2)21-17-15(12-19)13-20-23(17)18(16)22/h13H,3-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABOLMVJXJMAXGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCN1CCC2=C1N3C(=C(C=N3)C#N)N=C2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-8-octyl-7,8-dihydro-6H-pyrazolo[1,5-a]pyrrolo[3,2-e]pyrimidine-3-carbonitrile typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under specific conditions. For instance, the reaction may start with the condensation of a suitable pyrazolopyrimidine derivative with an alkylating agent like octyl bromide in the presence of a base such as potassium carbonate.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : Conversion of the methyl group to a carboxylic acid.

  • Reduction: : Reduction of the nitrile group to an amine.

  • Substitution: : Replacement of the octyl group with other alkyl or aryl groups.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate (KMnO4) in an alkaline medium.

  • Reduction: : Lithium aluminum hydride (LiAlH4) in ether.

  • Substitution: : Alkyl halides in the presence of a base.

Major Products Formed

  • Oxidation: : 5-methyl-8-octyl-7,8-dihydro-6H-pyrazolo[1,5-a]pyrrolo[3,2-e]pyrimidine-3-carboxylic acid.

  • Reduction: : 5-methyl-8-octyl-7,8-dihydro-6H-pyrazolo[1,5-a]pyrrolo[3,2-e]pyrimidine-3-amine.

  • Substitution: : Various alkyl or aryl derivatives depending on the substituent used.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 5-methyl-8-octyl-7,8-dihydro-6H-pyrazolo[1,5-a]pyrrolo[3,2-e]pyrimidine-3-carbonitrile is C18H25N5C_{18}H_{25}N_5 with a molecular weight of approximately 311.43 g/mol. The compound features a complex heterocyclic structure that contributes to its biological activity.

Anticancer Activity

Recent studies have highlighted the potential of pyrazolo[1,5-a]pyrimidine derivatives, including this compound, as dual inhibitors of cyclin-dependent kinase 2 (CDK2) and tropomyosin receptor kinase A (TRKA). These compounds exhibited significant anticancer properties with IC50 values comparable to existing therapeutic agents. For instance:

  • Inhibition of CDK2 : The compound demonstrated an IC50 value of 0.09 µM against CDK2.
  • Inhibition of TRKA : It also showed an IC50 value of 0.45 µM against TRKA.

These results suggest that the compound may serve as a lead for developing new anticancer drugs targeting these pathways .

Bioisosteric Replacement

The compound's structure allows for bioisosteric modifications that can enhance its biological activity. Research indicates that the pyrazolo[1,5-a]pyrimidine scaffold can replace other scaffolds in drug design to improve efficacy and reduce side effects. For example, modifications to the carbonitrile group have shown promise in synthesizing a library of derivatives with varied biological activities .

Synthesis and Derivative Development

The synthesis of this compound involves several key steps:

  • Formation of the Pyrazolo Framework : The initial step typically involves the reaction of suitable precursors to form the pyrazolo framework.
  • Functionalization : Subsequent reactions introduce functional groups that enhance solubility and biological activity.

This synthetic versatility allows for the generation of various derivatives tailored for specific therapeutic applications .

Case Studies and Experimental Findings

Several studies have documented the pharmacological effects and potential applications of this compound:

StudyFindingsApplications
Mugnaini et al. (2022)Developed a small library of derivatives showing varied biological activitiesPotential for drug development in oncology
PMC11678221 (2024)Demonstrated dual inhibition properties with significant anticancer activity across multiple cell linesTargeted cancer therapy

These findings underscore the importance of continued research into this compound's applications in medicinal chemistry.

Mechanism of Action

The exact mechanism of action of 5-methyl-8-octyl-7,8-dihydro-6H-pyrazolo[1,5-a]pyrrolo[3,2-e]pyrimidine-3-carbonitrile is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving inhibition of certain enzymes or binding to receptors.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a broader class of pyrazolo[1,5-a]pyrrolo[3,2-e]pyrimidine derivatives, which exhibit diverse pharmacological activities depending on substituents. Below is a comparative analysis:

Compound Substituents Biological Activity Key Findings Reference
5-Methyl-8-octyl-7,8-dihydro-6H-pyrazolo[1,5-a]pyrrolo[3,2-e]pyrimidine-3-carbonitrile 5-Me, 8-octyl, 3-CN Not explicitly reported; inferred antiviral/hypnotic potential based on structural analogs Octyl chain may enhance bioavailability compared to shorter alkyl chains (e.g., ethyl or methyl).
5-Methyl-8-(tetrahydrofuran-2-ylmethyl)-analogue 5-Me, 8-(tetrahydrofuran-2-ylmethyl), 3-CN Unknown Tetrahydrofuran group introduces stereochemical complexity; potential for CNS targeting.
Ethyl 2-(5-(3-methyl-1H-1,2,4-triazol-1-yl)-8H-pyrazolo[1,5-a]pyrrolo[3,2-e]pyrimidin-8-yl)acrylate 5-triazole, 8-acrylate ester HIV-1 entry inhibition (IC₅₀ = 0.8 μM) Triazole substituent enhances antiviral activity; acrylate ester improves solubility.
5-Chloro-7-hydroxy-6-isopropylpyrazolo[1,5-a]pyrimidine-3-carbonitrile 5-Cl, 6-isopropyl, 7-OH, 3-CN Not reported; structural similarity to herbicides and kinase inhibitors Chloro and hydroxyl groups increase polarity, potentially reducing cell permeability.
5-Aminopyrazolo[1,5-a]pyrimidine-6-carbonitrile 5-NH₂, 6-CN Intermediate for further functionalization Amino group enables conjugation with carboxylic acids or sulfonamides in drug design.

Key Structural-Activity Relationships (SAR)

Alkyl Chain Length (Position 8):

  • The octyl group in the target compound likely enhances lipophilicity compared to shorter chains (e.g., methyl or ethyl), improving tissue penetration. However, excessive hydrophobicity may reduce aqueous solubility .
  • In contrast, the dimethoxyethyl substituent in 8-(2,2-dimethoxyethyl)-analogue (CAS 860610-82-8) balances lipophilicity and solubility, making it a candidate for oral formulations .

Nitrile Group (Position 3): The nitrile moiety is a critical pharmacophore in hypnotic agents (e.g., zaleplon derivatives) and kinase inhibitors. In pyrazolo[1,5-a]pyrimidines, it stabilizes binding via hydrogen bonding or dipole interactions .

Heterocyclic Annulation:

  • Annellation with triazole (e.g., ) or tetrazole (e.g., ) rings introduces additional hydrogen-bonding sites, enhancing affinity for enzymatic targets. For example, triazolo[1,5-c]pyrrolo[3,2-e]pyrimidines exhibit potent antibacterial activity (MIC = 2–8 μg/mL against E. coli) .

Biological Activity

5-Methyl-8-octyl-7,8-dihydro-6H-pyrazolo[1,5-a]pyrrolo[3,2-e]pyrimidine-3-carbonitrile is a complex organic compound with significant potential in biological research. With a molecular formula of C18H25N5 and a molecular weight of 311.43 g/mol, this compound has garnered attention for its possible therapeutic applications, particularly in oncology and endocrinology.

PropertyValue
Molecular FormulaC18H25N5
Molecular Weight311.43 g/mol
CAS Number860610-71-5
Purity>90%

The precise mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that the compound interacts with specific molecular targets, potentially inhibiting certain enzymes or binding to receptors involved in cellular signaling pathways. This interaction may lead to altered cellular responses, particularly in cancer cells where growth and proliferation are regulated.

Anticancer Properties

Research indicates that compounds within the pyrazolo[1,5-a]pyrimidine class exhibit promising anticancer activity. For instance, studies have shown that similar compounds can inhibit cyclin-dependent kinases (CDKs), which are critical for cell cycle regulation. In vitro assays demonstrated significant inhibition of cellular proliferation in various cancer cell lines such as HeLa and A375, suggesting that this compound may possess similar properties .

Estrogen Receptor Modulation

Another area of interest is the compound's potential as an estrogen receptor (ER) ligand. Pyrazolo[1,5-a]pyrimidines have been identified as selective modulators of ER activity. For example, certain analogs have shown selectivity for ERbeta over ERalpha, indicating that they can serve as antagonists or agonists depending on their structural modifications . This selectivity could be leveraged for therapeutic strategies targeting hormone-sensitive cancers.

Case Studies

  • In Vitro Studies : A study evaluated the effects of various pyrazolo[1,5-a]pyrimidine derivatives on cancer cell lines. Results indicated that compounds with octyl substitutions exhibited enhanced cytotoxicity compared to their non-substituted counterparts.
  • Mechanistic Insights : Molecular docking studies suggest that this compound binds effectively to the ATP-binding site of CDKs, thereby inhibiting their activity and leading to cell cycle arrest.

Q & A

Q. What are the key synthetic routes for 5-methyl-8-octyl-7,8-dihydro-6H-pyrazolo[1,5-a]pyrrolo[3,2-e]pyrimidine-3-carbonitrile, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves multi-step heterocyclic condensation. For analogous pyrazolo-pyrrolo-pyrimidine derivatives, refluxing precursors in polar solvents (e.g., pyridine or ethanol) with catalysts like piperidine is common. For example, describes synthesizing pyrazolo[1,5-a]pyrimidine derivatives via azo coupling and cyclization, achieving yields of 62–70% under reflux for 5–6 hours . Optimization strategies include:
  • Solvent selection : Polar aprotic solvents (DMF, pyridine) enhance cyclization efficiency .
  • Catalyst screening : Piperidine or morpholine accelerates imine formation in pyrrolo-pyrimidine cores .
  • Temperature control : Reflux (100–120°C) balances reaction rate and byproduct suppression .
    Computational pre-screening of reaction parameters (e.g., using quantum chemical calculations) can reduce optimization time, as demonstrated in ’s ICReDD methodology .

Q. How is structural characterization performed for this compound using spectroscopic techniques?

  • Methodological Answer : Key characterization methods include:
  • ¹H/¹³C NMR : Pyrazole and pyrrolidine protons appear as distinct multiplets (δ 2.5–4.0 ppm), while aromatic protons in fused rings resonate at δ 7.0–8.5 ppm. Nitrile (C≡N) carbons in ¹³C NMR are observed at ~115 ppm .
  • IR spectroscopy : The nitrile group shows a sharp peak near 2212 cm⁻¹, and NH stretches (if present) appear at 3300–3400 cm⁻¹ .
  • Mass spectrometry (MS) : Molecular ion peaks ([M+H]⁺) should align with the molecular formula (C₁₉H₂₃N₇O). Fragmentation patterns help confirm substituents (e.g., octyl chain loss at m/z ~113) .
  • Elemental analysis : Validate C/H/N percentages (e.g., C: ~62%, N: ~24% for analogs in ) .

Q. What solvents and catalysts are optimal for synthesizing pyrazolo-pyrrolo-pyrimidine derivatives?

  • Methodological Answer :
  • Solvents : Pyridine (for azo coupling), ethanol/DMF (for cyclization), and dioxane (for recrystallization) are effective .
  • Catalysts : Piperidine facilitates enamine formation, while morpholine improves cyclocondensation yields . Catalyst-free Biginelli-type reactions () are viable for reducing purification complexity .

Advanced Research Questions

Q. How can computational quantum chemistry guide reaction design for novel derivatives of this compound?

  • Methodological Answer : ’s ICReDD framework integrates quantum chemical calculations (e.g., DFT for transition-state analysis) and machine learning to predict viable reaction pathways. For example:
  • Reaction path searches : Identify low-energy intermediates for pyrazole-pyrrolidine fusion .
  • Solvent/catalyst screening : COSMO-RS simulations optimize solvent polarity and catalyst interactions .
  • Kinetic modeling : Predict rate-limiting steps (e.g., azo bond formation) to adjust temperature or reagent stoichiometry .

Q. How should researchers resolve contradictions between experimental and theoretical spectral data?

  • Methodological Answer : Discrepancies often arise from tautomerism or crystal packing effects. To address this:
  • Cross-validation : Use X-ray crystallography (if crystals are obtainable) to confirm bond lengths and angles .
  • Dynamic NMR : Probe temperature-dependent shifts to identify tautomeric equilibria (e.g., pyrazole vs. pyrimidine proton exchanges) .
  • Computational validation : Compare experimental ¹³C NMR shifts with DFT-calculated values (e.g., using Gaussian at the B3LYP/6-311+G(d,p) level) .

Q. What strategies mitigate challenges in multi-step synthesis, such as low intermediate yields?

  • Methodological Answer :
  • Protecting groups : Temporarily shield reactive sites (e.g., NH in pyrrolidine) using Boc or Fmoc groups during azo coupling .
  • Flow chemistry : Continuous reactors improve heat/mass transfer for exothermic steps (e.g., nitrile formation) .
  • In situ monitoring : Raman spectroscopy tracks intermediate concentrations to optimize quenching times .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.